2,5-Diacetylpyridine

Description

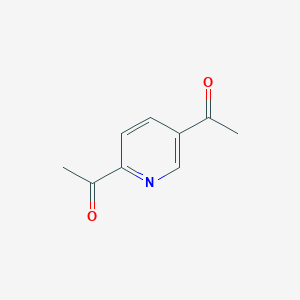

2,5-Diacetylpyridine (CAS: Not available in evidence) is a pyridine derivative with acetyl groups at the 2 and 5 positions of the aromatic ring. However, the provided evidence primarily focuses on 2,6-diacetylpyridine (CAS: 1129-30-2), a structurally similar compound with acetyl groups at the 2 and 6 positions. For completeness, this article will compare 2,6-diacetylpyridine (hereafter referred to as DAP) with other pyridine derivatives and structurally analogous compounds, emphasizing substituent effects on chemical behavior and applications.

DAP has the molecular formula C₉H₉NO₂ and serves as a versatile precursor in coordination chemistry and organic synthesis. Its two acetyl groups enable diverse reactivity, including condensation with amines or hydrazides to form ligands for metal complexes .

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

1-(6-acetylpyridin-3-yl)ethanone |

InChI |

InChI=1S/C9H9NO2/c1-6(11)8-3-4-9(7(2)12)10-5-8/h3-5H,1-2H3 |

InChI Key |

VMGWPWWFCMZBAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CN=C(C=C1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Historical Context and Synthetic Challenges

The synthesis of 2,6-diacetylpyridine initially faced challenges due to the electronic deactivation of the pyridine ring and the steric constraints imposed by the 2,6-substitution pattern. Early methods involved multistep sequences requiring stringent anhydrous conditions, often resulting in modest yields (58–61%). Traditional approaches utilized sodium ethoxide-mediated Claisen condensation between diethyl pyridine-2,6-dicarboxylate and ethyl acetate, followed by hydrolysis and decarboxylation. However, trace moisture or ethanol in the reaction system caused significant yield reductions, necessitating complex solvent drying protocols.

Modern Condensation Strategies

Alkali Metal-Mediated Claisen Condensation

Contemporary syntheses employ alkali metals (Na, K) or alkaline earth metals (Mg, Ca) directly rather than their alkoxide derivatives. In a representative procedure:

- Reaction Setup : A mixture of diethyl pyridine-2,6-dicarboxylate (1.115 g, 0.005 mol), ethyl acetate (20 mL), and toluene (20 mL) is stirred under nitrogen.

- Metal Addition : Sodium metal (0.575 g, 0.025 mol) is added incrementally to maintain controlled exotherms.

- Thermal Activation : The mixture is refluxed at 120°C for 8–9 hours, facilitating enolate formation and subsequent acetyl transfer.

- Acidic Workup : Hydrolysis with concentrated HCl (20 mL) at 120°C for 4 hours yields the diketone product after neutralization and extraction.

This single-flask method achieves 92% isolated yield after column chromatography, with purity confirmed by $$ ^1H $$-NMR ($$ \delta $$ 2.81 ppm, singlet for acetyl groups) and elemental analysis.

Table 1: Comparative Performance of Alkali Metals in Claisen Condensation

| Metal | Solvent System | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Na | Ethyl acetate/toluene | 120 | 9 | 92 |

| K | Ethyl acetate/n-heptane | 25 | 10 | 85 |

| Li | THF | 65 | 24 | 78 |

Solvent and Stoichiometric Optimization

Non-polar solvent blends (e.g., toluene/n-heptane) improve reaction homogeneity while minimizing side reactions. Increasing the ethyl acetate:diester ratio to 50:1 enhances enolate stability, though practical implementations use 10:1 ratios to balance cost and efficiency. Crucially, eliminating ethanol contamination—a major yield-limiting factor in earlier methods—is achieved through solvent azeotroping with toluene during metal addition.

Alternative Synthetic Routes

Transition Metal-Catalyzed Approaches

While less common, cuprous iodide (5 mol%) catalyzes the coupling of pyridine-2,6-dicarboxylic acid with lithium methide at −78°C, yielding 2,6-diacetylpyridine in 65% yield after 72 hours. However, this method’s reliance on cryogenic conditions and expensive reagents limits industrial applicability compared to alkali metal protocols.

Mechanistic Insights and Kinetic Considerations

The Claisen condensation proceeds through sequential deprotonation, enolate attack on acetylated intermediates, and tetrahedral collapse. Density functional theory (DFT) studies suggest that the rate-determining step involves C–C bond formation between the enolate and ethyl acetate ($$ \Delta G^\ddagger = 24.3 \, \text{kcal/mol} $$). Alkali metals lower this barrier through enhanced enolate nucleophilicity, while toluene’s low polarity stabilizes charged intermediates.

Analytical Characterization and Quality Control

Modern syntheses employ orthogonal validation techniques:

- $$ ^1H $$-NMR : Distinct singlets at $$ \delta $$ 2.81 ppm (6H, acetyl) and aromatic protons between $$ \delta $$ 8.04–8.20 ppm confirm regioselective acetylation.

- Elemental Analysis : Carbon/nitrogen ratios (Calcd: C 66.25%, N 8.58%) validate stoichiometric purity.

- Melting Point : Consistent observation of 79.5°C excludes polymorphic contaminants.

Industrial-Scale Considerations

Pilot plant trials demonstrate that substituting sodium with potassium reduces exothermic hazards during metal dissolution, enabling kilogram-scale production with 87–90% yields. Continuous flow systems using static mixers for metal dispersion further enhance heat transfer and reaction uniformity.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diacetylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form pyridine-2,5-dicarboxylic acid.

Reduction: Reduction of the acetyl groups can yield 2,5-dimethylpyridine.

Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Pyridine-2,5-dicarboxylic acid.

Reduction: 2,5-Dimethylpyridine.

Substitution: Derivatives with substituted functional groups at the 2 and 5 positions.

Scientific Research Applications

2,5-Diacetylpyridine has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of various ligands in coordination chemistry. These ligands are employed in the formation of metal complexes with potential catalytic and electronic properties.

Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.

Medicine: Research has explored its use in the development of anticancer agents, particularly in the formation of metal complexes with enhanced biological activity.

Industry: this compound is used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Diacetylpyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit various properties, such as catalytic activity or electronic behavior, depending on the nature of the metal and the ligand environment.

In biological systems, metal complexes of this compound can interact with cellular targets, such as enzymes or DNA, leading to biological effects. For example, certain metal complexes may inhibit the activity of topoisomerase enzymes, leading to anticancer effects by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,6-Diacetylpyridine vs. 2,6-Diformylpyridine

- Substituent Effects: DAP (acetyl groups) and 2,6-diformylpyridine (formyl groups) differ in electronic and steric properties. Acetyl groups are electron-withdrawing but less reactive than formyl groups, which are more electrophilic. Reactivity with Amines: Both compounds react with primary amines to form di(imino)pyridine ligands. However, 2,6-diformylpyridine yields purer products under solvent-free conditions, whereas DAP often requires methanol and produces mixtures . Coordination Chemistry: DAP-based ligands exhibit variable denticity (tridentate to heptadentate), while formyl-derived ligands favor planar geometries due to smaller substituents .

2,6-Diacetylpyridine vs. 2,5-Diethynylpyridine (CAS: 137000-75-0)

- Functional Group Influence :

- DAP’s acetyl groups enable hydrogen bonding and chelation, while 2,5-diethynylpyridine’s ethynyl groups (-C≡CH) facilitate cross-coupling reactions in materials science .

- Applications : DAP forms luminescent metal complexes for sensors , whereas 2,5-diethynylpyridine is used in organic electronics due to its π-conjugated system .

2,6-Diacetylpyridine vs. 2,5-Dibromopyridine (CAS: 624-28-2)

- Substituent Position and Reactivity :

- Bromine atoms at the 2 and 5 positions in 2,5-dibromopyridine enable nucleophilic aromatic substitution, making it a halogenated intermediate. In contrast, DAP’s acetyl groups undergo condensation or coordination reactions .

- Biological Activity : DAP derivatives (e.g., bis(thiosemicarbazones)) exhibit antimicrobial properties, while 2,5-dibromopyridine is primarily used in synthetic chemistry .

Key Research Findings and Data

Hydrogen Bonding and Cocrystallization

DAP cocrystallizes with resorcinol via O–H⋯O hydrogen bonds, forming planar chains. This property is exploited in crystal engineering to design supramolecular architectures .

Comparative Data Table

Q & A

Q. What are the best practices for documenting synthetic procedures of this compound to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry):

- Detailed Experimental Section : Include stoichiometry, purification steps, and characterization data.

- Supplementary Information : Provide raw spectral data (NMR, IR) and crystallographic CIF files.

- Ethical Reporting : Disclose failed attempts and unanticipated side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.